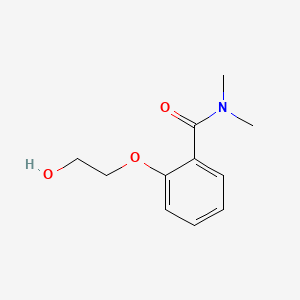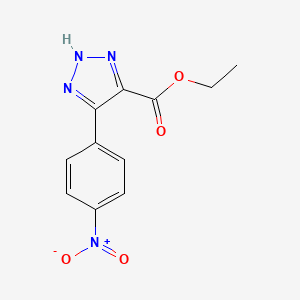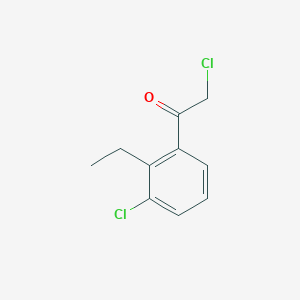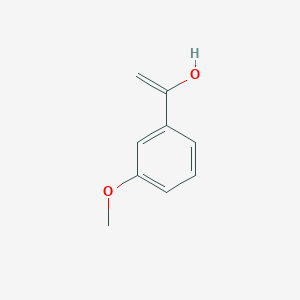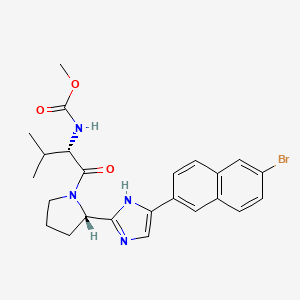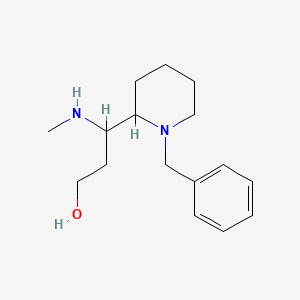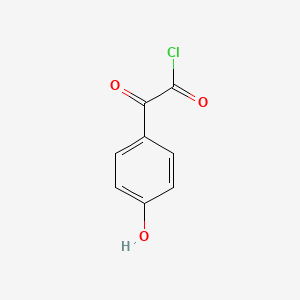
(4-Hydroxyphenyl)(oxo)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyphenyl)(oxo)acetyl chloride is an organic compound with the molecular formula C8H5ClO3 It is a derivative of phenol and is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring and an oxoacetyl chloride group (-COCl) attached to the same ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)(oxo)acetyl chloride typically involves the reaction of 4-hydroxyacetophenone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction scheme is as follows:
4-Hydroxyacetophenone+Thionyl Chloride→(4-Hydroxyphenyl)(oxo)acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Hydroxyphenyl)(oxo)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group (-Cl) can be replaced by nucleophiles such as amines, alcohols, and thiols.
Esterification: The hydroxyl group (-OH) can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.
Esterification: Carboxylic acids or acid chlorides are used as reagents, and the reactions are often catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as sodium borohydride (NaBH4) are used.
Major Products Formed:
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Esterification: Products include esters of this compound.
Oxidation and Reduction: Products include quinones and hydroquinones.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxyphenyl)(oxo)acetyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It is used in the development of drugs and therapeutic agents, particularly in the synthesis of anti-inflammatory and anticancer compounds.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Hydroxyphenyl)(oxo)acetyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon of the oxoacetyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl carbon is the primary target for nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
(4-Hydroxyphenyl)(oxo)acetyl chloride can be compared with other similar compounds, such as:
4-Hydroxybenzoyl Chloride: Similar structure but lacks the oxo group, leading to different reactivity and applications.
4-Hydroxyphenylacetic Acid: Similar structure but contains a carboxylic acid group instead of the oxoacetyl chloride group, resulting in different chemical properties and uses.
4-Hydroxyacetophenone: The precursor to this compound, with different reactivity due to the presence of a ketone group instead of the oxoacetyl chloride group.
Uniqueness: The presence of both a hydroxyl group and an oxoacetyl chloride group in this compound makes it a versatile compound with unique reactivity and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
75244-66-5 |
|---|---|
Molekularformel |
C8H5ClO3 |
Molekulargewicht |
184.57 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H5ClO3/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4,10H |
InChI-Schlüssel |
IYZWAJUIHXKGNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)

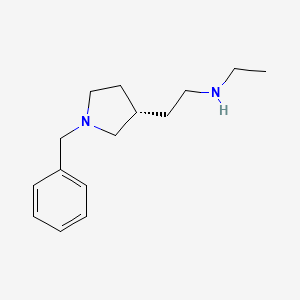
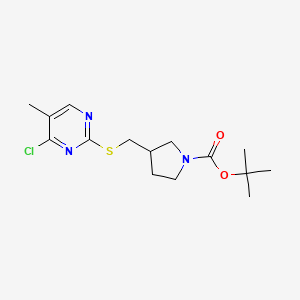
![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)

